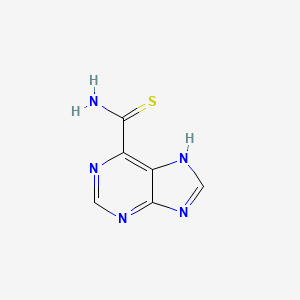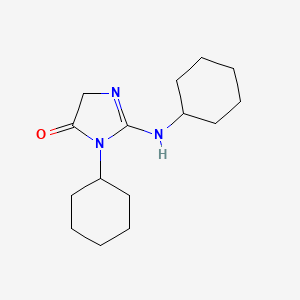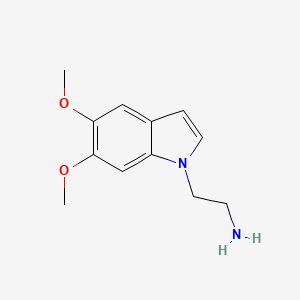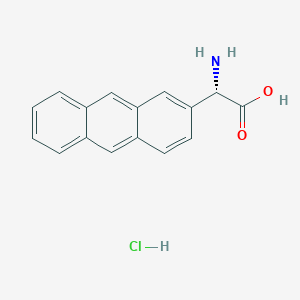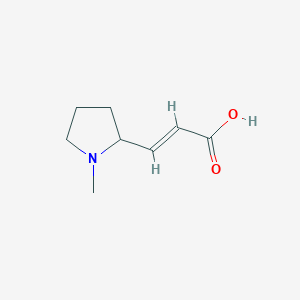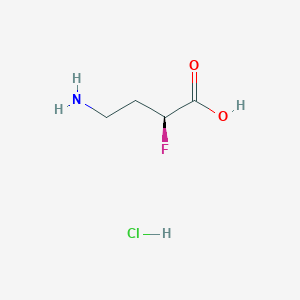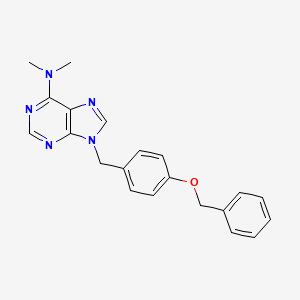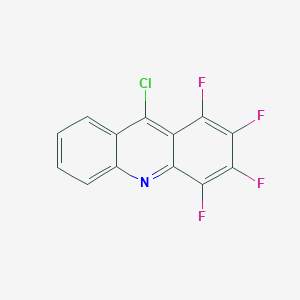
9-Chloro-1,2,3,4-tetrafluoroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-1,2,3,4-tetrafluoroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₄ClF₄N . It is a derivative of acridine, a structure known for its applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .
科学研究应用
9-Chloro-1,2,3,4-tetrafluoroacridine has several scientific research applications:
作用机制
The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .
相似化合物的比较
Similar Compounds
9-Chloroacridine: Lacks the fluorine atoms, resulting in different chemical properties.
1,2,3,4-Tetrafluoroacridine: Does not have the chlorine atom, leading to variations in reactivity.
Uniqueness
The combination of these atoms in the acridine core makes it a valuable compound for various scientific and industrial purposes .
属性
CAS 编号 |
14186-65-3 |
|---|---|
分子式 |
C13H4ClF4N |
分子量 |
285.62 g/mol |
IUPAC 名称 |
9-chloro-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |
InChI 键 |
LPAQGQIHSVMHJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
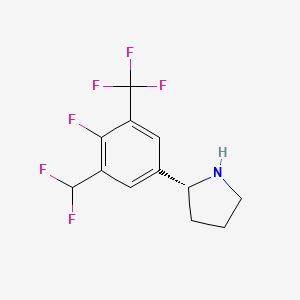
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
